Cas no 2137786-68-4 (2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one)

2-Chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with chloro, propyl, and trifluoromethyl functional groups. Its structural complexity and electron-withdrawing trifluoromethyl group enhance its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro substituent provides a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. The compound’s stability and defined regiochemistry facilitate precise modifications, supporting the development of bioactive molecules. Its unique scaffold is of interest in medicinal chemistry for targeting diverse biological pathways. Suitable for research applications requiring high-purity intermediates.
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one structure
2137786-68-4 structure
商品名:2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one
CAS番号:2137786-68-4
MF:C12H10ClF3N2O
メガワット:290.668812274933
CID:6564380
PubChem ID:165796301

2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one
    • 2137786-68-4
    • EN300-1083387
    • 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • インチ: 1S/C12H10ClF3N2O/c1-2-3-8-10(13)17-9-6-7(12(14,15)16)4-5-18(9)11(8)19/h4-6H,2-3H2,1H3
    • InChIKey: PPITWDFQAJAENS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(N2C=CC(C(F)(F)F)=CC2=N1)=O)CCC

計算された属性

  • せいみつぶんしりょう: 290.0433751g/mol
  • どういたいしつりょう: 290.0433751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 544
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1083387-5.0g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4
5g
$2110.0 2023-06-10
Enamine
EN300-1083387-0.1g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
0.1g
$640.0 2023-10-28
Enamine
EN300-1083387-2.5g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
2.5g
$1428.0 2023-10-28
Enamine
EN300-1083387-10.0g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4
10g
$3131.0 2023-06-10
Enamine
EN300-1083387-1g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
1g
$728.0 2023-10-28
Enamine
EN300-1083387-10g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
10g
$3131.0 2023-10-28
Enamine
EN300-1083387-5g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
5g
$2110.0 2023-10-28
Enamine
EN300-1083387-0.05g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
0.05g
$612.0 2023-10-28
Enamine
EN300-1083387-0.5g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1083387-0.25g
2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
2137786-68-4 95%
0.25g
$670.0 2023-10-28

2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-one 関連文献

2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報

Introduction to 2-Chloro-3-Propyl-8-(Trifluoromethyl)-4H-Pyrido[1,2-a]Pyrimidin-4-One (CAS No. 2137786-68-4)

2-Chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2137786-68-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique combination of a chloro substituent, a propyl group, and a trifluoromethyl moiety in its structure makes it an intriguing candidate for further investigation.

The chemical structure of 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is characterized by a pyrido[1,2-a]pyrimidine core with specific functional groups that contribute to its pharmacological properties. The presence of the chloro substituent at the 2-position and the propyl group at the 3-position adds to its lipophilicity, which can enhance its ability to cross biological membranes. The trifluoromethyl group at the 8-position introduces additional stability and metabolic resistance, making this compound particularly interesting for drug development.

Recent studies have explored the potential therapeutic applications of 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory effects on certain kinases, which are key targets in cancer therapy. Kinase inhibitors are a class of drugs that have revolutionized cancer treatment by blocking the activity of kinases that promote tumor growth and survival.

In addition to its potential as a kinase inhibitor, 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and other mediators of the inflammatory response.

The pharmacokinetic properties of 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one have also been studied in detail. Its lipophilic nature allows for good absorption and distribution in biological systems. However, it is important to note that the presence of multiple functional groups can also affect its metabolism and excretion. Researchers have found that this compound undergoes hepatic metabolism via cytochrome P450 enzymes, which can influence its bioavailability and therapeutic efficacy.

To further understand the potential clinical applications of 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, several preclinical studies have been conducted using animal models. These studies have provided valuable insights into its safety profile and efficacy in various disease models. For example, in mouse models of cancer, this compound has shown significant antitumor activity without causing severe side effects. Similarly, in models of inflammatory diseases, it has demonstrated effective anti-inflammatory properties with minimal toxicity.

The development of new drugs often involves extensive optimization processes to improve their pharmacological properties and reduce side effects. In the case of 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, researchers are actively working on optimizing its structure to enhance its potency and selectivity. This includes modifying the substituents on the pyrido[1,2-a]pyrimidine core to achieve better binding affinity to target proteins and improved metabolic stability.

Beyond its therapeutic potential, 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is also being studied for its use as a research tool in understanding biological processes. Its ability to selectively inhibit specific enzymes or pathways makes it a valuable probe for investigating cellular signaling mechanisms and disease pathogenesis. This can provide important insights into the development of new therapeutic strategies.

In conclusion, 2-chloro-3-propyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2137786-68-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both medicinal chemistry and pharmaceutical research. Ongoing studies will continue to elucidate its mechanisms of action and optimize its use in clinical settings.

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